molecular formula C16H22N2O4 B14344028 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone CAS No. 102071-88-5

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone

Cat. No.: B14344028
CAS No.: 102071-88-5
M. Wt: 306.36 g/mol
InChI Key: KONQRDABLMBSAO-UHFFFAOYSA-N
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Description

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone is a chemical compound with a complex structure that includes a benzodioxane ring, a morpholine ring, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane with formaldehyde and a secondary amine to form an intermediate. This intermediate is then reacted with morpholine and a propanone derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxane ring.

    Reduction: Reduced forms of the morpholino and propanone groups.

    Substitution: Substituted benzodioxane derivatives.

Scientific Research Applications

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(((1,4-Benzodioxan-2-yl)methyl)(methyl)amino)-N,N-dimethylpropionamide
  • 3-(((1,4-Benzodioxan-2-yl)methyl)(methyl)amino)-N,N-diethylpropionamide
  • 3-(((1,4-Benzodioxan-2-yl)methyl)(methyl)amino)-N-methylpropionamide

Uniqueness

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-morpholino-1-propanone is unique due to its combination of a benzodioxane ring and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

102071-88-5

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C16H22N2O4/c19-16(18-7-9-20-10-8-18)5-6-17-11-13-12-21-14-3-1-2-4-15(14)22-13/h1-4,13,17H,5-12H2

InChI Key

KONQRDABLMBSAO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCNCC2COC3=CC=CC=C3O2

Origin of Product

United States

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